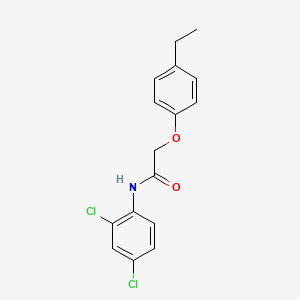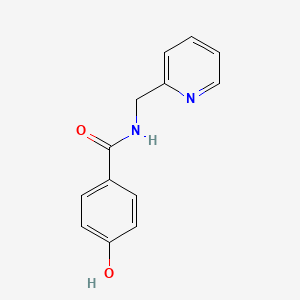
N-(2,4-dichlorophenyl)-2-(4-ethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-2-(4-ethylphenoxy)acetamide, commonly known as diclofop-methyl, is a widely used herbicide in agriculture. It belongs to the family of aryloxyphenoxypropionate herbicides and has been used to control grass weeds in various crops, including wheat, barley, and oats.
Wirkmechanismus
Diclofop-methyl works by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is essential for the biosynthesis of fatty acids in plants. This leads to the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolism of the plant and ultimately leads to its death.
Biochemical and Physiological Effects:
Diclofop-methyl has been shown to have a low toxicity to mammals and birds. However, it can be toxic to aquatic organisms, particularly fish and invertebrates. Diclofop-methyl has also been shown to have a negative impact on soil microorganisms, which can affect the overall health of the soil.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using diclofop-methyl in lab experiments include its high potency and specificity for inhibiting ACC, which makes it a useful tool for studying lipid metabolism in plants. However, the limitations of using diclofop-methyl include its potential toxicity to non-target organisms and the need for proper safety precautions when handling the compound.
Zukünftige Richtungen
Future research on diclofop-methyl could focus on developing safer and more environmentally friendly alternatives to this herbicide. In addition, research could focus on the potential use of diclofop-methyl in the treatment of certain cancers and neurological disorders, as well as its effects on soil health and microbial communities. Further studies could also investigate the potential for diclofop-methyl to be used in combination with other herbicides for increased efficacy and reduced environmental impact.
Conclusion:
In conclusion, diclofop-methyl is a widely used herbicide in agriculture that has been extensively studied for its herbicidal properties and its effects on non-target organisms. It works by inhibiting the enzyme ACC, which is essential for the biosynthesis of fatty acids in plants. While diclofop-methyl has advantages in lab experiments, it also has limitations and potential risks to the environment. Future research on diclofop-methyl could focus on developing safer and more environmentally friendly alternatives, as well as investigating its potential use in the treatment of certain diseases and its effects on soil health and microbial communities.
Synthesemethoden
The synthesis of diclofop-methyl involves the reaction of 2,4-dichlorophenol with 4-ethylphenol to form 2-(4-ethylphenoxy)-4,6-dichlorophenol. This compound is then reacted with chloroacetyl chloride to form N-(2,4-dichlorophenyl)-2-(4-ethylphenoxy)acetamide, which is diclofop-methyl.
Wissenschaftliche Forschungsanwendungen
Diclofop-methyl has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has been shown to be effective in controlling grass weeds in various crops, including wheat, barley, and oats. In addition, diclofop-methyl has been studied for its potential use in the treatment of certain cancers and neurological disorders.
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-11-3-6-13(7-4-11)21-10-16(20)19-15-8-5-12(17)9-14(15)18/h3-9H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFOJTGRUZFKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5868240.png)

![2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5868246.png)



![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868279.png)

![N-1-naphthyl-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5868293.png)
![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5868298.png)
![methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate](/img/structure/B5868299.png)

![2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5868321.png)
![methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5868325.png)